molecular formula C19H22N2O4S B5234166 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B5234166
M. Wt: 374.5 g/mol
InChI Key: RMGMTHBLHNVKBY-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The acetyl group can be introduced by reacting the sulfonamide derivative with acetic anhydride in the presence of a base.

    Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: The indole core can bind to various receptors, including serotonin and dopamine receptors, modulating their activity.

    Inhibition of Enzymes: The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives to highlight its uniqueness:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

The unique combination of the acetyl, sulfonamide, and 4-methoxyphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14(22)21-12-10-16-13-18(7-8-19(16)21)26(23,24)20-11-9-15-3-5-17(25-2)6-4-15/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGMTHBLHNVKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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